Fmoc-D-Ala(a-cyclopropyl)-OH
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Overview
Description
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Final Coupling: The protected amino acid is then coupled with the desired carboxylic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc-Protected Amino Acids: Large-scale synthesis of Fmoc-protected amino acids is carried out using automated peptide synthesizers.
Purification: The crude product is purified using techniques such as crystallization, recrystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are used as coupling reagents.
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains.
Scientific Research Applications
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is widely used in scientific research, particularly in:
Peptide Synthesis: It serves as a building block for the synthesis of peptides and proteins.
Drug Development: The compound is used in the development of peptide-based drugs.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various applications in biochemistry and molecular biology.
Material Science: The compound is used in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of ®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID involves:
Protection of Amino Groups: The Fmoc group protects the amino group from unwanted reactions during peptide synthesis.
Facilitation of Peptide Bond Formation: The protected amino acid can be coupled with other amino acids to form peptide bonds.
Deprotection: The Fmoc group can be removed to reveal the free amino group, allowing further reactions to occur.
Comparison with Similar Compounds
Similar Compounds
®-3-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-METHOXYPHENYL)PROPANOIC ACID: Similar in structure but with a methoxyphenyl group instead of a cyclopropyl group.
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-PHENYLPROPANOIC ACID: Contains a phenyl group instead of a cyclopropyl group.
Uniqueness
®-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-2-CYCLOPROPYLPROPANOIC ACID is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics.
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
(2R)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H21NO4/c1-21(19(23)24,13-10-11-13)22-20(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)/t21-/m1/s1 |
InChI Key |
SBWCIRABWAINIK-OAQYLSRUSA-N |
Isomeric SMILES |
C[C@@](C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C1CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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